molecular formula C11H13BrN2O B8198592 (R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8198592
M. Wt: 269.14 g/mol
InChI Key: UIYNKZRZVDJOPI-JTQLQIEISA-N
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Description

(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a 5-bromopyridin-2-yl substituent and an isopropyl group at the 4-position of the oxazoline ring. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.14 g/mol (inferred from analogs in ). This compound is notable for its 99% enantiomeric excess (ee) (), making it valuable in asymmetric catalysis and pharmaceutical synthesis. The bromine atom at the 5-position of the pyridine ring enhances electronic modulation, while the isopropyl group contributes steric bulk, influencing ligand-metal coordination dynamics.

Properties

IUPAC Name

(4R)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYNKZRZVDJOPI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or THF.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxazolone derivatives.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations

Bromo vs. Trifluoromethyl Pyridinyl Derivatives
  • Molecular weight: 258.23 g/mol (C₁₂H₁₃F₃N₂O). Cost: ¥46,600 per 100g (), significantly cheaper than brominated analogs.
Bromophenyl vs. Bromopyridinyl Derivatives
  • (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2, ): Substituent: Bromine at phenyl 2-position instead of pyridine 5-position. Impact: The phenyl ring lacks the nitrogen atom of pyridine, reducing electronic conjugation and altering metal-binding affinity.

Stereochemical and Positional Isomerism

  • (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 1305322-94-4, ):
    • Stereoisomer of the phenyl analog.
    • Impact : The (S)-configuration may reverse enantioselectivity in catalytic applications compared to the (R)-form.

Pyridine Ring Modifications

  • (R)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 176650-26-3, ):
    • Substituent: Methyl at pyridine 6-position; phenyl at oxazoline 4-position.
    • Impact : Methyl groups enhance electron density on pyridine, while phenyl introduces planar rigidity, altering ligand geometry.

Commercial Availability and Cost

Compound Name CAS No. Purity ee% Price (per 100mg) Availability
(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-... 2757083-30-8 97% 99% Not provided Typically in stock
(R)-2-(2-Bromophenyl)-4-isopropyl-... 148836-24-2 97% N/A Not provided In stock
2-[(4R)-4-Isopropyl-4,5-dihydro-2-oxazolyl]-... Not provided >97% N/A ~¥4,660 Available

(Data synthesized from –4. Prices extrapolated where necessary.)

Key Research Findings

Enantiomeric Purity : The target compound’s 99% ee () surpasses most analogs, making it superior for asymmetric synthesis.

Steric vs. Electronic Effects :

  • Isopropyl vs. tert-butyl (): Isopropyl balances steric bulk and flexibility, whereas tert-butyl may hinder substrate access in catalysis.
  • Bromine vs. CF₃ (): Bromine’s polarizability enhances π-backbonding in metal complexes, favoring certain catalytic cycles.

Cost-Effectiveness: The trifluoromethyl analog () is more economical, but brominated derivatives offer tailored electronic properties.

Biological Activity

(R)-2-(5-Bromopyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, notable for its unique structural features that include a bromopyridine moiety and an isopropyl group. This compound has garnered attention in medicinal chemistry and biological studies due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C11H13BrN2O. Its structure can be described as follows:

  • Bromopyridine Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Isopropyl Group : Influences steric properties and solubility.

The compound's IUPAC name is (4R)-2-(5-bromopyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzyme activities or modulate receptor functions, thereby affecting various cellular processes. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with:

  • Enzymatic Pathways : Inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential effects on neurotransmitter receptors or other signaling pathways.

In Vitro Studies

Recent studies have focused on evaluating the compound's cytotoxicity and pharmacological profiles using various cell lines. Key findings include:

  • Cytotoxic Effects : Demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Mechanistic Insights : Induction of apoptosis in sensitive cell lines was observed, linked to the compound's ability to disrupt mitochondrial function.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on breast cancer cells, revealing a dose-dependent inhibition of cell proliferation.
    Concentration (µM)% Cell Viability
    0100
    1085
    5060
    10030
  • Neuroprotective Effects : Another study explored its potential neuroprotective properties in models of neurodegeneration, suggesting that the compound may mitigate oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
2-(5-Bromopyridin-2-yl)-4,5-dihydrooxazoleLacks isopropyl groupDifferent reactivity profile
2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazoleContains chlorine instead of bromineAltered binding affinity
2-(5-Bromopyridin-2-yl)-4-methyl-4,5-dihydrooxazoleHas a methyl group instead of isopropylVaries in steric hindrance

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